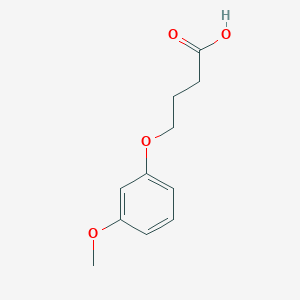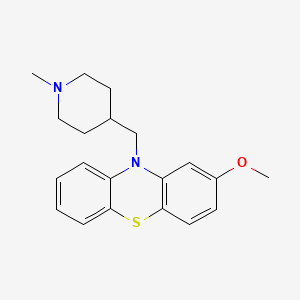
Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen. Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry. This particular compound is notable for its unique chemical structure and properties, which make it valuable for scientific research and practical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and 2-methoxyphenol as the primary starting materials.
N-Alkylation: The phenothiazine core undergoes N-alkylation with 1-methyl-4-piperidylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methoxylation: The 2-methoxy group is introduced through a methoxylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at specific positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenothiazine derivatives.
科学研究应用
Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- has a wide range of scientific research applications:
作用机制
The mechanism of action of phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- involves its interaction with various molecular targets and pathways:
相似化合物的比较
Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- can be compared with other phenothiazine derivatives:
Thioridazine: Similar in structure but contains a methylthio group.
Mesoridazine: Contains a methylsulfinyl group and is used to treat schizophrenia.
Periciazine: Another phenothiazine derivative with antipsychotic properties.
These compounds share a common phenothiazine core but differ in their substituents, leading to variations in their pharmacological and chemical properties.
属性
CAS 编号 |
101976-47-0 |
|---|---|
分子式 |
C20H24N2OS |
分子量 |
340.5 g/mol |
IUPAC 名称 |
2-methoxy-10-[(1-methylpiperidin-4-yl)methyl]phenothiazine |
InChI |
InChI=1S/C20H24N2OS/c1-21-11-9-15(10-12-21)14-22-17-5-3-4-6-19(17)24-20-8-7-16(23-2)13-18(20)22/h3-8,13,15H,9-12,14H2,1-2H3 |
InChI 键 |
NKTPABJNMJJGDA-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


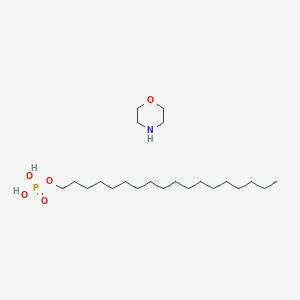
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-phenoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079658.png)

![7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079683.png)
![2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14079687.png)

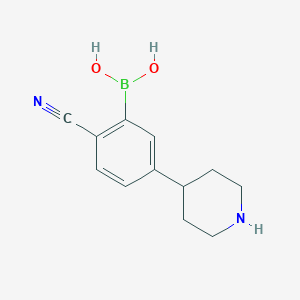

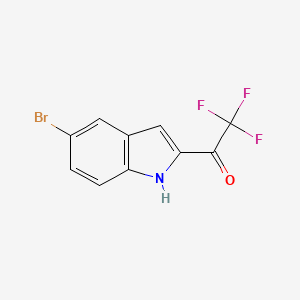
![1-(4-Hydroxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079708.png)
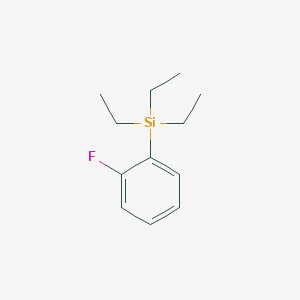
![3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B14079713.png)
![9-[3-Methyl-4-[3,4,5-trihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid](/img/structure/B14079716.png)
